5-Methylimidazo[1,2-a]pyridine
Overview
Description
5-Methylimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have garnered interest in pharmaceutical research due to their potential therapeutic properties. The imidazo[1,2-a]pyridine core is a common motif in molecules with diverse biological activities, including anti-inflammatory and analgesic effects .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. A water-mediated, catalyst-free protocol has been developed for the synthesis of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. This method involves a one-pot multicomponent reaction that is operationally simple and environmentally friendly due to the avoidance of toxic solvents and the use of water as the reaction medium . Another approach for synthesizing 2-phenylimidazo[1,2-a]pyridine derivatives involves the preparation of esters, acids, and amides, which have been pharmacologically tested for their anti-inflammatory and analgesic activities .
Molecular Structure Analysis
The molecular structure of 5-methylimidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with a methyl group attached. This structure is a key feature in various synthesized derivatives that exhibit biological activity. The presence of substituents on the imidazo[1,2-a]pyridine core can significantly influence the compound's pharmacological properties .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can be synthesized through different chemical reactions. For instance, the Friedländer synthesis has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a related compound, from 3-amino-2-phenylpropenal and creatinine . Additionally, the King method has been employed to synthesize imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines, methyl ketones, and halogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of various functional groups can alter properties such as solubility, which is crucial for their potential use in medicinal chemistry. The synthesis methods employed aim to achieve good yields and atom economy while maintaining low environmental impact .
Scientific Research Applications
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .
-
Agrochemicals and Pharmaceuticals
- Field : Organic & Biomolecular Chemistry
- Application : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- Methods : The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
- Results : This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
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Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging
- Field : Materials Science and Pharmaceutical Field
- Application : Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Light-Sensitive Dyes and Optical Media for Data Storage
- Field : Material Science
- Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes and in optical media for data storage .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Pesticides and Fungicides
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Pharmaceutical Ingredients
- Field : Pharmaceutical Chemistry
- Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Fluorescent Probes
- Field : Analytical Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Antiulcer Drugs
- Field : Pharmaceutical Chemistry
- Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine, an antiulcer drug .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Treatment of Insomnia and Restoration of Brain Dysfunctions
- Field : Neuropharmacology
- Application : Zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, contains the imidazo[1,2-a]pyridine moiety .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Sedative and Anxiolytic Drugs
- Field : Psychopharmacology
- Application : Saripidem, a sedative and anxiolytic drug, contains the imidazo[1,2-a]pyridine moiety .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
The safety data sheet for 5-Methylimidazo[1,2-a]pyridine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMYPDRRLSNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=CN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239375 | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[1,2-a]pyridine | |
CAS RN |
933-69-7 | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 933-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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